5-Chloro-2-methoxy-4-tosylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S2/c1-7-3-5-8(6-4-7)18(14,15)10-9(12)17-11(13-10)16-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFTSRSNLUXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 5 Chloro 2 Methoxy 4 Tosylthiazole
Reactivity Profile of the Thiazole (B1198619) Heterocycle Core
The reactivity of the thiazole ring in 5-Chloro-2-methoxy-4-tosylthiazole is fundamentally influenced by the substituents it bears. The electron-rich nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom give the thiazole ring a distinct reactivity profile. numberanalytics.com
Electrophilic Aromatic Substitution on the Thiazole Ring System
Electrophilic aromatic substitution (SEAr) on the thiazole ring typically occurs at the C-5 position, which is the most electron-rich carbon. numberanalytics.com The presence of an electron-donating group at the C-2 position generally facilitates this reaction. However, in the case of this compound, the C-5 position is already substituted with a chloro atom. Furthermore, the potent electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group at C-4 significantly deactivates the entire ring towards electrophilic attack. While the C-2 methoxy (B1213986) group is activating, its influence is likely insufficient to overcome the deactivating effects of the C-4 tosyl and C-5 chloro groups. Consequently, electrophilic aromatic substitution directly on the thiazole ring of this compound is not expected to be a favorable reaction pathway under standard conditions. Any potential electrophilic attack would require harsh conditions and would likely lead to a mixture of products or decomposition.
Nucleophilic Aromatic Substitution on the Thiazole Ring System
The thiazole ring, particularly at the C-2 position, is inherently electron-deficient and thus susceptible to nucleophilic attack. numberanalytics.com This reactivity is dramatically enhanced in this compound due to the strong electron-withdrawing tosyl group at C-4. This group activates the ring for nucleophilic aromatic substitution (SNAr). While the C-5 chloro atom is a good leaving group (see section 3.2.1), a strong nucleophile could potentially attack other positions on the ring. The most likely site for such an attack, other than C-5, would be the C-2 position. However, the methoxy group is a poor leaving group compared to the chloro group. Therefore, a direct SNAr reaction involving the displacement of a group other than the C-5 chloro is less probable. Instead, strong nucleophiles might lead to addition products or even ring-opening reactions, a known reactivity pattern for highly electron-deficient thiazoles.
Transformations Involving the Chloro Substituent at C-5
The chloro substituent at the C-5 position is a key handle for the functionalization of the this compound scaffold. Its reactivity is significantly influenced by the adjacent electron-withdrawing tosyl group.
Nucleophilic Displacement Reactions and Mechanistic Considerations
The chlorine atom at C-5 is activated towards nucleophilic displacement via a nucleophilic aromatic substitution (SNAr) mechanism. This is due to the stabilization of the negatively charged intermediate (a Meisenheimer-like complex) by the adjacent electron-withdrawing tosyl group. The reaction proceeds through a two-step addition-elimination mechanism. A variety of nucleophiles can be employed to displace the chloride, offering a versatile route to a range of 5-substituted thiazole derivatives.
Table 1: Representative Nucleophilic Displacement Reactions on Activated Chloroheterocycles
| Nucleophile | Reagent Example | Product Type | Reference(s) |
|---|---|---|---|
| Amines | Morpholine | 5-Amino-thiazole derivative | acs.org |
| Alkoxides | Sodium Methoxide | 5-Methoxy-thiazole derivative | nih.gov |
| Thiolates | Sodium Thiophenoxide | 5-Thioether-thiazole derivative | rsc.org |
The rate of these displacement reactions is dependent on the strength of the nucleophile and the reaction conditions. The strong activation provided by the C-4 tosyl group suggests that these reactions should proceed under relatively mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The C-5 chloro atom serves as an effective electrophile in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of advanced catalyst systems with electron-rich and bulky ligands allows for their efficient coupling. nih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling reaction between this compound and an organoboron reagent (such as a boronic acid or ester) would provide access to 5-aryl- or 5-vinyl-thiazole derivatives. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base.
Sonogashira Coupling: The Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield 5-alkynylthiazole derivatives. capes.gov.br These products are valuable intermediates for further transformations.
Heck Reaction: The Heck reaction with an alkene would lead to the formation of 5-alkenylthiazole derivatives. researchgate.net The regioselectivity of the addition to the alkene is a key consideration in this reaction.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with Chloroheterocycles
| Coupling Reaction | Coupling Partner | Catalyst System Example | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(OAc)2 / SPhos | 5-Aryl-thiazole | nih.gov |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | 5-Alkynyl-thiazole | capes.gov.br |
| Heck | Styrene | Pd(OAc)2 / P(o-tol)3 | 5-Alkenyl-thiazole | researchgate.net |
The success of these coupling reactions with this compound would depend on the careful selection of the catalyst, ligands, base, and solvent to overcome the lower reactivity of the C-Cl bond.
Transformations Involving the Methoxy Substituent at C-2
The 2-methoxy group is generally a stable substituent. However, under specific conditions, it can be transformed, most notably through cleavage of the methyl-oxygen bond. This demethylation reaction converts the 2-methoxythiazole (B88229) into the corresponding thiazol-2(3H)-one derivative. This transformation is synthetically valuable as it unmasks a hydroxyl group, which can exist in equilibrium with its keto tautomer.
Common reagents for the demethylation of aryl methyl ethers include strong acids, Lewis acids (e.g., BBr3), or strong nucleophiles like lithium diphenylphosphide (LiPPh2) or sodium ethanethiolate (EtSNa). wikipedia.org Heating with pyridine (B92270) hydrochloride is a classical method for this purpose. wikipedia.org The choice of reagent would need to be compatible with the other functional groups present on the molecule, particularly the tosyl group which could be sensitive to certain nucleophiles.
Table 3: Representative Demethylation Reactions of Aryl Methyl Ethers
| Reagent | Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Pyridine hydrochloride | Heat (180-220 °C) | Phenol / Thiazolone | wikipedia.org |
| Boron tribromide (BBr3) | Inert solvent, low temperature | Phenol / Thiazolone | wikipedia.org |
| Lithium diphenylphosphide (LiPPh2) | THF, room temperature | Phenol / Thiazolone | wikipedia.org |
Demethylation and Alkoxy Group Interconversion Strategies
The cleavage of the methyl group from the 2-methoxy substituent represents a primary strategy for functionalization. This demethylation would yield the corresponding 2-hydroxythiazole, which can exist in equilibrium with its tautomeric thiazol-2(3H)-one form. This transformation is significant as it unmasks a potentially reactive hydroxyl or amide-like functional group.
Standard methods for the demethylation of aryl methyl ethers can be adapted for this compound. These methods often involve the use of strong acids, Lewis acids, or nucleophilic reagents.
| Reagent Class | Specific Examples | Reaction Conditions |
| Strong Protic Acids | HBr, HI | High temperatures |
| Lewis Acids | BBr₃, AlCl₃ | Anhydrous conditions, often at low temperatures |
| Nucleophilic Reagents | Thiolates (e.g., sodium ethanethiolate) | Polar aprotic solvents (e.g., DMF) |
| Organometallic Reagents | Grignard reagents (e.g., PhMgBr) | Reflux in suitable ethereal solvents |
Once the 2-hydroxythiazole is obtained, it can serve as a precursor for alkoxy group interconversion. Standard Williamson ether synthesis conditions, involving deprotonation with a suitable base followed by reaction with an alkyl halide, can be employed to introduce a variety of new alkoxy groups at the C-2 position. This allows for the systematic modification of the steric and electronic nature of this substituent.
Potential for Further Functionalization at the Oxygen Atom
The oxygen atom of the 2-methoxy group itself, while generally unreactive, can be targeted under specific conditions. Protonation of the ether oxygen would activate the methyl group for nucleophilic attack, although this is a less common strategy. A more plausible approach involves the aforementioned demethylation to a hydroxyl group, which then opens up a wide array of functionalization possibilities. The resulting hydroxyl group can be acylated to form esters, sulfonylated to form sulfonates, or used in various coupling reactions, thereby significantly expanding the chemical space accessible from the parent compound.
Reactivity and Modifications of the Tosyl (p-toluenesulfonyl) Group at C-4
The tosyl group at the C-4 position is a prominent feature of the molecule, influencing its reactivity and providing a handle for further transformations. The p-toluenesulfonyl group is a well-known electron-withdrawing group and a good leaving group in nucleophilic substitution reactions.
Cleavage Reactions of the Sulfonyl Group
The removal of the tosyl group, or desulfonylation, can be achieved under various reductive conditions. This transformation would yield 5-chloro-2-methoxythiazole, a simpler thiazole derivative. The choice of reducing agent is critical to avoid the undesired reduction of other functional groups.
| Reductive Method | Reagents | Notes |
| Dissolving Metal Reduction | Sodium in liquid ammonia | Powerful reducing conditions |
| Magnesium in Methanol | Mg/MeOH | Milder reductive conditions |
| Samarium(II) Iodide | SmI₂ | Chemoselective reducing agent |
| Catalytic Hydrogenation | H₂, Raney Nickel | May also affect the chloro group |
Role as a Directing Group or Activating Group in Further Transformations
The strongly electron-withdrawing nature of the C-4 tosyl group significantly activates the thiazole ring towards nucleophilic aromatic substitution (SNAr). This effect, combined with the presence of the C-5 chloro group, makes the C-5 position highly susceptible to displacement by a wide range of nucleophiles. The tosyl group thus acts as a powerful activating group for the substitution of the adjacent chlorine atom.
Derivatization Strategies for Expanding the Molecular Complexity of this compound
The strategic combination of the reactivities of the different functional groups allows for a multitude of derivatization strategies to build more complex molecules. A key approach would be to leverage the SNAr reactivity at the C-5 position.
A general strategy for derivatization could proceed as follows:
Nucleophilic displacement of the C-5 chloro group: A wide variety of nucleophiles, including amines, thiols, and alkoxides, can be used to introduce new functionalities at this position. This is likely the most facile reaction on the molecule.
Modification of the newly introduced C-5 substituent: The new functional group at C-5 can be further elaborated. For example, an amino group could be acylated or used in cross-coupling reactions.
Manipulation of the C-2 methoxy and C-4 tosyl groups: Subsequent to or prior to C-5 functionalization, the methoxy and tosyl groups can be modified or removed as described in the sections above to achieve the desired final compound.
For instance, reaction with a primary amine could yield a 5-amino-2-methoxy-4-tosylthiazole derivative. Subsequent demethylation at C-2 and/or reductive cleavage of the C-4 tosyl group would lead to a range of highly functionalized thiazole scaffolds. The synthesis of a related compound, 4-tosyl-5-chloro-1,3-thiazole-2-carbonitrile, highlights the viability of such substituted thiazoles as synthetic intermediates. scilit.com
The following table outlines some potential derivatization pathways starting from this compound.
| Reaction Type | Position | Reagents/Conditions | Potential Product Class |
| Nucleophilic Aromatic Substitution | C-5 | R-NH₂, base | 5-(Alkyl/Aryl)amino-2-methoxy-4-tosylthiazoles |
| Nucleophilic Aromatic Substitution | C-5 | R-SH, base | 5-(Alkyl/Aryl)thio-2-methoxy-4-tosylthiazoles |
| Suzuki Coupling (if Cl is replaced by Br/I) | C-5 | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-methoxy-4-tosylthiazoles |
| Demethylation | C-2 | BBr₃ | 5-Chloro-4-tosylthiazol-2-ol |
| Desulfonylation | C-4 | Mg, MeOH | 5-Chloro-2-methoxythiazole |
By systematically exploring these reaction pathways, a diverse library of complex molecules can be generated from the versatile this compound scaffold.
Mechanistic Investigations and Computational Studies of 5 Chloro 2 Methoxy 4 Tosylthiazole
Elucidation of Reaction Mechanisms in the Formation and Transformation of Thiazole (B1198619) Derivatives
The formation of the thiazole ring, a cornerstone of many synthetic and biologically active molecules, is often achieved through the Hantzsch thiazole synthesis. benthamdirect.comyoutube.com This reaction typically involves the cyclization of a thioamide with an α-halocarbonyl compound. benthamdirect.com Mechanistic studies provide a fundamental understanding of these processes.
Kinetic Studies of Cyclization and Derivatization Reactions
Kinetic investigations of thiazole formation, such as the reaction between thioamides and 3-chloroacetylacetone, have been conducted to elucidate the reaction mechanism. benthamdirect.com These studies often employ pH metric analysis to follow the reaction progress. benthamdirect.combas.bg Key findings from such kinetic studies include:
Stoichiometry: Stoichiometric studies have shown that one mole of the thioamide reacts with one mole of the α-halocarbonyl compound. benthamdirect.combas.bg
Thermodynamic Parameters: The influence of temperature on the reaction rate allows for the determination of thermodynamic parameters like activation energy, enthalpy, entropy, and free energy of activation, which help in explaining the nature of the reaction. benthamdirect.com
A proposed mechanism for the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone. nih.govyoutube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comnih.gov
Identification and Characterization of Key Intermediates and Transition States
The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through several key steps. nih.gov It begins with a nucleophilic attack by the sulfur atom of the thioamide on the carbon atom bearing the halogen, which is an S-alkylation step, leading to an intermediate. nih.gov Subsequently, an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon occurs, followed by dehydration to yield the final thiazole product. nih.gov
In some cases, the reaction can proceed through a [3+2] cycloaddition mechanism. For example, thiazole carbene-derived C-C-Se 1,3-dipoles have been shown to react with electron-deficient alkenes and alkynes to form dihydroselenophenes and selenopheno[2,3-b]pyrazines, respectively, via a thiazole-spiro-selenophene intermediate. nih.gov
Computational Chemistry Approaches for Electronic Structure and Reactivity Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure and reactivity of thiazole derivatives. researchgate.netresearchgate.netsciensage.info These methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
DFT calculations are widely used to determine the optimized geometries, bond lengths, bond angles, and thermodynamic parameters of thiazole derivatives. researchgate.netresearchgate.netsciensage.info The B3LYP functional combined with various basis sets, such as 6-31G* or 6-311G(d,p), is a common choice for these calculations. researchgate.netresearchgate.netsciensage.info These calculations can predict the most stable conformations of the molecules and provide insights into their structural properties. researchgate.net
Table 1: Example of DFT Calculated Parameters for a Thiazole Derivative
| Parameter | Calculated Value |
| Total Energy | -3348 eV |
| Bond Length (C-S) | 1.75 Å |
| Bond Length (C=N) | 1.32 Å |
| Bond Angle (C-S-C) | 90.5° |
Note: The data in this table is illustrative and based on typical values found in computational studies of thiazole derivatives. Actual values will vary depending on the specific molecule and computational method.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic character. youtube.com
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity or basicity. youtube.com
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For thiazole derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in many thiazole derivatives, the HOMO is localized on the thiazole ring and substituents, while the LUMO is distributed over the aromatic systems. researchgate.net
Table 2: Illustrative FMO Data for a Thiazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: This data is for illustrative purposes. The actual energy values are dependent on the specific molecular structure and the level of theory used in the calculation.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer and orbital interactions within a molecule and between molecules. uba.ar It provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions. uba.ar
In the context of thiazole derivatives, NBO analysis can reveal:
Intramolecular Charge Transfer (ICT): Significant delocalization of electron density from donor (lone pair or bonding orbital) to acceptor (antibonding orbital) NBOs can indicate strong intramolecular interactions and charge transfer, which contribute to the molecule's stability and electronic properties. researchgate.netnih.gov
Intermolecular Interactions: NBO analysis can elucidate the nature of non-covalent interactions, such as hydrogen bonds and chalcogen bonds, which are crucial in determining the crystal packing and biological activity of molecules. rsc.orgnih.gov For example, studies have shown that thiazole-containing compounds can engage in intramolecular chalcogen bonds where the sulfur atom acts as a σ-hole donor. rsc.org The stabilization energy associated with these interactions can be estimated using second-order perturbation theory. researchgate.net
Table 3: Example of NBO Analysis for a Thiazole Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N3 | π(C4-C5) | 25.8 |
| π(C2-N3) | π(C4-C5) | 18.5 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, and π denotes an antibonding π orbital.*
No Publicly Available Mechanistic or Computational Studies Found for 5-Chloro-2-methoxy-4-tosylthiazole
Despite a thorough search of publicly accessible scientific literature and databases, no specific mechanistic investigations, computational studies, Quantum Theory of Atoms in Molecules (QTAIM) analyses, conformational analyses, or molecular dynamics simulations for the chemical compound This compound have been identified.
Consequently, the generation of a detailed article with specific research findings and data tables as per the requested outline is not possible at this time. The required scientifically accurate content for the specified sections and subsections hinges on the availability of published research, which appears to be non-existent for this particular compound.
While general principles and methodologies for QTAIM analysis and conformational studies are well-established in computational chemistry and have been applied to other thiazole derivatives, applying such general knowledge to This compound without specific research would be speculative and would not meet the required standard of scientific accuracy.
Further research and publication in peer-reviewed scientific journals are necessary before a detailed analysis of the bonding characteristics and molecular dynamics of this compound can be provided.
Spectroscopic and Structural Characterization Methods in Research of 5 Chloro 2 Methoxy 4 Tosylthiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
No ¹H NMR data for 5-Chloro-2-methoxy-4-tosylthiazole is publicly available.
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
No ¹³C NMR data for this compound is publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
No data from 2D NMR experiments for this compound is publicly available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
No HRMS data for this compound is publicly available.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
No IR spectroscopy data for this compound is publicly available.
X-ray Crystallography for Definitive Solid-State Structure Elucidation and Stereochemical Assignment
No X-ray crystallography data for this compound is publicly available.
Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems
Utilization of 5-Chloro-2-methoxy-4-tosylthiazole in Multi-Step Organic Syntheses
The inherent reactivity of the substituents on the this compound ring dictates its utility in multi-step organic syntheses. Each functional group provides a handle for a variety of chemical transformations, allowing for the sequential and controlled introduction of molecular complexity.
The tosyl group at the C4 position is a key feature, serving as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate novel 4-substituted thiazole (B1198619) derivatives. Furthermore, the tosyl group can facilitate cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki or Stille couplings, can be employed to form new carbon-carbon bonds at this position by reacting with boronic acids or organostannanes, respectively researchgate.netresearchgate.net. This strategy is highly effective for the synthesis of 4-aryl or 4-alkylthiazoles.
The chloro substituent at the C5 position offers another site for synthetic elaboration. It can participate in various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, enabling the introduction of alkynyl, alkenyl, and aryl groups nih.govdntb.gov.uayoutube.com. The reactivity of the C5-chloro group can be modulated by the electronic nature of the substituents at other positions of the thiazole ring.
The methoxy (B1213986) group at the C2 position is generally less reactive but can be cleaved under specific conditions to reveal a 2-hydroxythiazole or a thiazol-2-one tautomer. This transformation can be useful in the later stages of a synthesis to unmask a key functional group for further reactions or to impart specific biological properties to the final molecule. The synthesis of 2-methoxybenzamide (B150088) derivatives has been explored, showcasing the utility of the methoxy group in directing reactions and its presence in pharmacologically active compounds nih.gov.
The combination of these functional groups allows for a programmed and regioselective approach to synthesis. For example, the differential reactivity of the C4-tosyl and C5-chloro groups can be exploited to perform sequential cross-coupling reactions, leading to the construction of highly functionalized and unsymmetrically substituted thiazole derivatives.
Design and Synthesis of Novel Chemical Scaffolds Incorporating the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide range of biological activities and material properties. benthamdirect.comnih.govresearchgate.net The functional group handles on this compound make it an ideal starting point for the design and synthesis of novel chemical scaffolds.
By strategically manipulating the chloro and tosyl groups, a variety of new thiazole-based cores can be accessed. For instance, a double cross-coupling reaction could lead to the formation of fused polycyclic aromatic systems containing a thiazole unit. Alternatively, intramolecular reactions between substituents introduced at the C4 and C5 positions can be envisioned to construct novel heterocyclic rings fused to the thiazole core.
The synthesis of functionalized morpholine-thiazole scaffolds highlights the importance of hybrid structures in modern organic and medicinal chemistry. benthamdirect.combenthamscience.comnih.gov Following a similar logic, this compound can be used to create hybrid molecules by coupling it with other heterocyclic systems or key pharmacophores.
Strategies for Constructing Diversified Chemical Libraries for Material Science Applications
The development of new materials with tailored electronic and photophysical properties is a major goal in material science. Thiazole-containing conjugated polymers and small molecules have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the structure of this compound makes it a valuable building block for creating diversified chemical libraries for screening in material science applications.
Combinatorial approaches can be employed to rapidly generate a large number of derivatives. By using a set of diverse building blocks in cross-coupling reactions at the C4 and C5 positions, a library of thiazole derivatives with varying electronic and steric properties can be synthesized. For example, a library of 4,5-diarylthiazoles can be constructed by sequential Suzuki couplings with a variety of arylboronic acids.
The photophysical properties of these newly synthesized compounds, such as their absorption and emission spectra, can then be screened to identify candidates with desirable characteristics for specific material science applications. The synthesis of thiazolo[5,4-d]thiazole (B1587360) derivatives and their subsequent halogenation demonstrates a pathway to materials with interesting solid-state properties like π-stacking. udayton.eduresearchgate.net
Future Research Directions in the Synthetic Utility and Methodological Development for this compound
While the synthetic potential of this compound can be inferred from the reactivity of related compounds, further research is needed to fully explore its utility.
Future research should focus on:
Exploring the full scope of cross-coupling reactions at both the C4 and C5 positions to establish a robust toolbox for the synthesis of a wide array of derivatives.
Developing novel one-pot and multi-component reactions that utilize this compound to streamline the synthesis of complex molecules.
Investigating the reactivity of the 2-methoxy group and developing mild and selective methods for its cleavage or transformation.
Synthesizing and evaluating libraries of derivatives for their biological activity in areas such as oncology, infectious diseases, and inflammation, given the prevalence of the thiazole scaffold in medicinal chemistry. researchgate.netnih.govnih.gov
Exploring the application of its derivatives in materials science , particularly in the development of new organic electronic materials.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-2-methoxy-4-tosylthiazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. A common approach includes:
- Reagent selection : Use sodium metabisulfite as a catalyst in polar solvents like DMF under reflux conditions .
- Temperature control : Maintain reflux temperatures (e.g., 80–100°C) to ensure proper cyclization and substitution .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and intermediate purity .
- Inert atmosphere : Protect sensitive intermediates (e.g., thiols) from oxidation using nitrogen or argon .
Yield optimization may involve adjusting stoichiometric ratios, solvent polarity, or microwave-assisted synthesis to accelerate reaction kinetics .
Q. How should researchers approach structural characterization and validation of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, hydrogen bonding (C–H···O) and π-π stacking interactions stabilize crystal structures, as observed in benzothiazole derivatives .
- Spectroscopic techniques :
- NMR : Use and NMR to verify substituent positions and confirm methoxy/tosyl group integration .
- IR spectroscopy : Identify functional groups like C–Cl (650–800 cm) and S=O (1150–1250 cm) .
- Software validation : Refine crystallographic data using SHELXL (from the SHELX suite) to resolve ambiguities in bond lengths and angles .
Q. What are common chemical reactions and stability considerations for this compound under varying conditions?
- Nucleophilic substitution : The chlorine atom at position 5 is reactive toward nucleophiles (e.g., amines, azides) in polar aprotic solvents like DMSO .
- Oxidative stability : The tosyl group is susceptible to hydrolysis under acidic/basic conditions; avoid aqueous media unless stabilized by buffering .
- Thermal degradation : Monitor decomposition via differential scanning calorimetry (DSC), as thiazole derivatives may degrade above 200°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities or reactivities of structural analogs?
- Comparative analysis : Evaluate substituent effects using analogs like 5-chloro-2-methylthiazole (methyl vs. methoxy groups) to assess electronic and steric influences on reactivity .
- Computational modeling : Employ density functional theory (DFT) to calculate charge distribution and predict sites of electrophilic/nucleophilic attack .
- Biological assays : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables affecting activity .
Q. What strategies optimize synthesis yield when scaling up reactions for industrial research?
- Solvent selection : Replace DMF with cheaper, recyclable solvents (e.g., acetonitrile) while maintaining polarity .
- Microwave-assisted synthesis : Reduce reaction times by 50–70% compared to traditional thermal methods, improving throughput .
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and minimize side reactions during chlorination or tosylation steps .
Q. How can computational methods guide retrosynthesis analysis for novel derivatives?
- AI-driven platforms : Use reaction databases (e.g., Reaxys) to identify feasible pathways. For example, retrosynthesis tools may propose disconnecting the tosyl group first to simplify intermediate synthesis .
- Hydrogen bonding networks : Predict crystallizability by simulating intermolecular interactions (e.g., C–H···O) using molecular dynamics software .
- Reactivity prediction : Machine learning models (e.g., Template_relevance Bkms_metabolic) can forecast regioselectivity in thiazole functionalization .
Q. What experimental protocols address challenges in crystallizing this compound?
- Solvent screening : Test mixed-solvent systems (e.g., ethanol/water) to balance solubility and nucleation rates .
- Seeding : Introduce microcrystals of structurally similar compounds (e.g., 5-chloro-2-(4-methoxyphenyl)benzothiazole) to induce controlled crystal growth .
- Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C to promote large, high-quality crystals for SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
